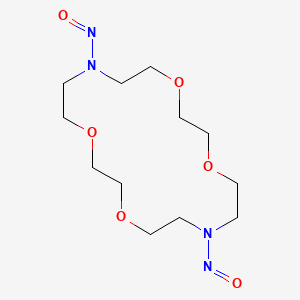
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes two nitroso groups and a macrocyclic ring containing oxygen and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the dinitroso compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 7,16-dinitro-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Reduction: Formation of 7,16-diamino-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with various cations.
作用机制
The mechanism of action of 7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, sensing, and drug delivery.
相似化合物的比较
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A crown ether with similar complexation properties but lacks the nitroso groups.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another crown ether derivative with benzyl groups instead of nitroso groups.
Uniqueness
7,16-Dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential biological activity. These functional groups enable the compound to participate in specific oxidation, reduction, and substitution reactions that are not possible with its analogs.
属性
CAS 编号 |
471924-40-0 |
|---|---|
分子式 |
C12H24N4O6 |
分子量 |
320.34 g/mol |
IUPAC 名称 |
7,16-dinitroso-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C12H24N4O6/c17-13-15-1-5-19-9-10-21-7-3-16(14-18)4-8-22-12-11-20-6-2-15/h1-12H2 |
InChI 键 |
DRIFQSLOUKNHDM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCN(CCOCCOCCN1N=O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















